molecular formula C18H17F3N6O2 B2483577 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide CAS No. 2034520-20-0

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide

货号: B2483577
CAS 编号: 2034520-20-0
分子量: 406.369
InChI 键: YAJGOFOVKRWSFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a structurally complex molecule featuring three key motifs:

A 4-oxo-3,4-dihydroquinazoline core, known for its role in kinase inhibition and DNA intercalation.

A 7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine group, which introduces steric bulk and electron-withdrawing properties via the trifluoromethyl (-CF₃) substituent.

An acetamide linker bridging the two heterocyclic systems, facilitating conformational flexibility.

Below, we compare this compound with structurally and functionally related analogs, leveraging analytical, computational, and pharmacological data.

属性

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2/c19-18(20,21)11-5-6-27-14(7-11)24-25-15(27)8-22-16(28)9-26-10-23-13-4-2-1-3-12(13)17(26)29/h1-4,10-11H,5-9H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJGOFOVKRWSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)CN3C=NC4=CC=CC=C4C3=O)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide can be achieved through a multi-step process involving the formation of the quinazolinone and triazolopyridine intermediates. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of recyclable catalysts and benign solvents to ensure environmental sustainability .

化学反应分析

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core.

    Substitution: Substitution reactions can occur at the triazolopyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce different functional groups to the triazolopyridine moiety .

科学研究应用

Overview

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential biological activities. This article explores its applications in medicinal chemistry, particularly in the development of therapeutic agents.

Anticancer Activity

Research indicates that compounds with quinazolinone and triazole structures exhibit significant anticancer properties. Studies have demonstrated that derivatives of quinazolinone can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study : A derivative similar to the compound was tested against various cancer cell lines (e.g., HCT116 and MCF7), showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

Compounds containing quinazolinone and triazole frameworks have been investigated for their antimicrobial activities. The unique structural characteristics allow these compounds to interact with bacterial enzymes or cell membranes.

  • Research Findings : A related study reported that triazole derivatives exhibited strong antifungal activity against Candida species, suggesting potential for treating fungal infections .

Neurological Applications

Recent studies have explored the neuroprotective effects of quinazolinone derivatives. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage.

  • Case Study : Research has indicated that certain quinazolinone derivatives can improve cognitive function in animal models of neurodegenerative diseases .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Compounds similar to the one discussed have shown promise in reducing inflammatory markers and mediating immune responses.

  • Research Insights : In vitro studies demonstrated that specific derivatives can significantly reduce levels of pro-inflammatory cytokines .

作用机制

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation, at the nanomolar level . This inhibition can lead to the suppression of tumor cell proliferation and survival.

相似化合物的比较

Key Observations :

  • The -CF₃ group in the target compound likely improves pharmacokinetic properties compared to non-fluorinated analogs .
  • Halogenated analogs (e.g., bromo- or chlorophenyl) may exhibit stronger target binding but with higher toxicity risks .

Analytical Comparisons: NMR and MS/MS Profiling

NMR Chemical Shift Analysis

As demonstrated in studies of rapamycin analogs (), NMR chemical shifts in regions corresponding to substituents (e.g., -CF₃ in the target compound) can reveal electronic and steric effects. For example:

  • In Rapa analogs , differences in chemical shifts at positions 29–36 and 39–44 were linked to substituent variations .
  • Similarly, synthetic triazolopyridine derivatives () showed matching NMR profiles to natural products, confirming structural integrity despite substituent changes .

Hypothetical NMR Comparison :

Proton Position Target Compound (δ, ppm) Non-CF₃ Analog (δ, ppm) Interpretation
Triazolopyridine -CH₂- 3.85 3.72 Deshielding due to -CF₃’s electron-withdrawing effect
Quinazolinone C=O 170.2 (¹³C) 169.8 (¹³C) Minimal shift; conserved hydrogen-bonding capacity

MS/MS-Based Molecular Networking

Molecular networking () clusters compounds by fragmentation pattern similarity (cosine scores 0–1). The target compound’s -CF₃ group would produce unique fragment ions (e.g., m/z 69 for CF₃⁺), differentiating it from analogs with -CH₃ or halogens. For instance:

  • Aglaithioduline showed 70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficients .
  • The target compound may cluster with other -CF₃-containing acetamides (e.g., CAS 573669-21-3 ) but diverge from non-fluorinated derivatives.

Computational Similarity Assessments

Tanimoto Coefficient Analysis

Using fingerprint-based similarity indexing (), the target compound’s similarity to key analogs could be quantified:

Compound Pair Tanimoto Coefficient Shared Features
Target vs. CAS 763107-11-5 ~0.65 Triazole/acetamide backbone; divergent substituents
Target vs. (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide ~0.55 Acetamide linker; dissimilar cores

QSAR Predictions

QSAR models () predict that the -CF₃ group enhances membrane permeability and metabolic stability compared to:

  • Methyl analogs : Lower logP and faster hepatic clearance.

生物活性

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This compound combines a quinazolinone core with a triazolopyridine moiety, suggesting a multifaceted mechanism of action that may target various biological pathways.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H17F3N6O\text{C}_{19}\text{H}_{17}\text{F}_3\text{N}_6\text{O}

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets involved in cellular signaling pathways. The quinazolinone derivatives are known to exhibit diverse pharmacological effects, including anti-cancer and anti-inflammatory properties. The incorporation of the triazolopyridine moiety may enhance these effects by providing additional binding sites for interaction with enzymes or receptors.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of quinazolinone derivatives. For instance, compounds structurally related to our target have shown significant inhibitory effects on various cancer cell lines. The dual inhibition of key enzymes such as PI3K and HDAC has been reported in similar compounds, leading to enhanced antiproliferative effects against leukemia and solid tumors .

Compound Target IC50 (nM) Cell Line
48cPI3K/HDAC<10AML Cell Lines
10aPI3K50Breast Cancer
14aHDAC620Lung Cancer

Neuroprotective Effects

The triazolopyridine component has been associated with neuroprotective effects in preclinical models. Research indicates that compounds with similar structures can mitigate neuroinflammation and promote neuronal survival under stress conditions. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Study on Dual Inhibitors : A study evaluated the biological activity of a series of quinazolinone-based dual inhibitors targeting PI3K and HDAC. The lead compound demonstrated potent anticancer activity with an IC50 value below 10 nM against resistant AML cell lines while sparing normal cells .
  • Neuroprotection : In another investigation, a related compound was tested for its neuroprotective properties in vitro. The results indicated a significant reduction in apoptosis markers in neuronal cells treated with the compound under oxidative stress conditions .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties that enhance its therapeutic potential:

  • Absorption : High oral bioavailability expected due to its lipophilic nature.
  • Metabolism : Predominantly hepatic metabolism with potential for drug-drug interactions.
  • Excretion : Renal clearance is anticipated based on molecular weight and structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。